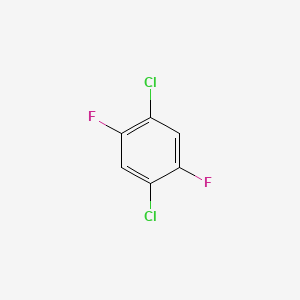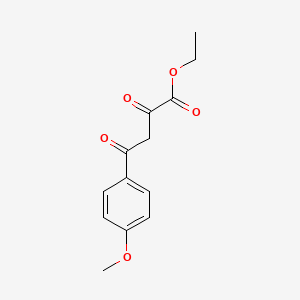
4-(4-甲氧基苯基)-2,4-二氧代丁酸乙酯
描述
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, also known as ethyl 4-methoxybenzoate, is an organic compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a strong odor, and is an ester of 4-methoxybenzoic acid and ethanol. It has a melting point of -25°C and a boiling point of 166°C. It is soluble in water, ethanol, and most organic solvents. Ethyl 4-methoxybenzoate has a wide range of uses in the scientific research field, including synthesis methods, applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
1. 在立体选择性合成中的应用
4-芳基-2,4-二氧代丁酸乙酯已知会发生立体选择性分子内 Wittig 反应,导致环丁烯衍生物的形成。这些环丁烯衍生物很重要,因为它们可以通过电环开环反应转化为高度缺电子的 1,3-二烯。此类转化在有机合成领域至关重要,特别是在复杂分子结构的开发中 (Yavari & Samzadeh‐Kermani, 1998)。
2. 在异噁唑衍生物合成中的作用
研究表明,4-芳基-2,4-二氧代丁酸乙酯在特定条件下与羟胺反应,生成 4-(5-芳基异噁唑-4-基)-2,4-二氧代丁酸乙酯。这些反应有助于合成异噁唑衍生物,其在药物化学和药物开发中具有应用 (Obydennov, Khammatova, & Sosnovskikh, 2017)。
3. 吡唑衍生物的合成
相关的化合物 2,4-二氧代辛酸乙酯已用于吡唑衍生物的合成中。它涉及选择性保护和与苯肼盐酸盐的反应,生成 3-丁基-1-苯基-1H-吡唑-5-羧酸乙酯。这表明其在合成吡唑衍生物中的效用,而吡唑衍生物在药物和农用化学品中很重要 (Ashton & Doss, 1993)。
4. 在抗菌和抗氧化研究中的应用
已经合成并评估了 2-(4-甲氧基苯基)-3-(噻吩-2-羰基)环丙烷羧酸乙酯等化合物,以了解其抗菌和抗氧化活性。这展示了该化合物在开发新的抗菌剂和抗氧化剂中的潜力 (Raghavendra et al., 2016)。
属性
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-18-13(16)12(15)8-11(14)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWYUCIVJQZDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956755 | |
| Record name | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |
CAS RN |
35322-20-4 | |
| Record name | 35322-20-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



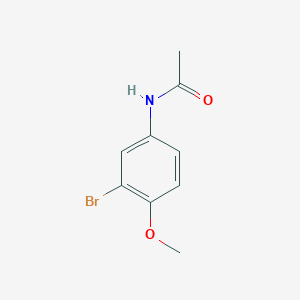

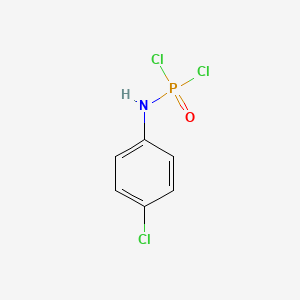

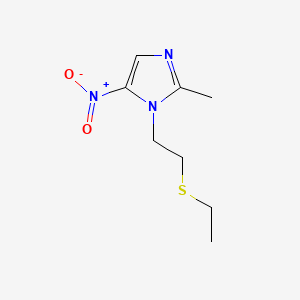
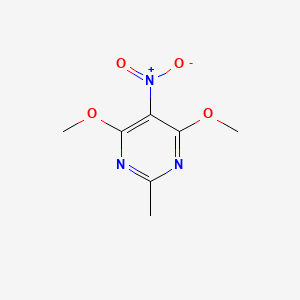


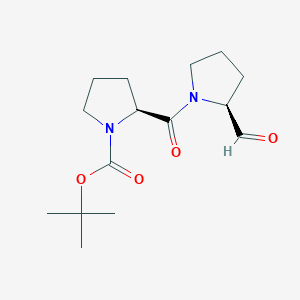
![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)
